molecular formula C13H16BrN B13310563 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B13310563
M. Wt: 266.18 g/mol
InChI Key: PIZDCZOUWSCCBO-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane is a bicyclic amine derivative featuring a 7-azabicyclo[2.2.1]heptane core substituted with a 4-bromobenzyl group at the bridgehead nitrogen. This scaffold is structurally related to epibatidine, a natural alkaloid isolated from poison frogs, which exhibits potent non-opioid analgesic activity via α4β2 nicotinic acetylcholine receptor (nAChR) agonism . The 7-azabicyclo[2.2.1]heptane framework imposes significant steric and electronic constraints due to its rigid bicyclic geometry, leading to unique pharmacological and physicochemical properties. Derivatives of this scaffold have been explored for applications in neuroimaging, fluorescent dyes, and medicinal chemistry .

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16BrN/c14-11-3-1-10(2-4-11)9-15-12-5-6-13(15)8-7-12/h1-4,12-13H,5-9H2

InChI Key

PIZDCZOUWSCCBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane typically involves the reaction of a bromophenylmethyl halide with a bicyclic amine. One common method is the nucleophilic substitution reaction where the bromophenylmethyl halide reacts with 7-azabicyclo[2.2.1]heptane in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Epibatidine (exo-2-(6-Chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane)

  • Structure : Epibatidine features a 6-chloropyridyl group at the exo-2 position.
  • Activity: Binds to α4β2-nAChRs with sub-nanomolar affinity, making it a potent analgesic. However, its toxicity limits clinical use .
  • Synthesis : Originally isolated from natural sources, synthetic routes involve multi-step sequences, including stereoselective bromination and cyclization .
  • Key Difference : The 4-bromobenzyl substituent in the target compound introduces a bulkier aromatic group compared to epibatidine’s chloropyridyl moiety, likely altering receptor selectivity and metabolic stability.

[18F]FPhEP and [18F]F2PhEP

  • Structure : Fluorinated analogs with 6-fluoro-5-phenylpyridin-3-yl (FPhEP, Ki = 240 pM) and 6-fluoro-5-(4-fluorophenyl)pyridin-3-yl (F2PhEP, Ki = 29 pM) groups .
  • Activity : Designed for positron emission tomography (PET) imaging of α4β2-nAChRs. F2PhEP’s higher affinity is attributed to the electron-withdrawing 4-fluorophenyl group enhancing receptor interaction .

N-Acyl and N-Thioacyl Derivatives

  • Examples : N-Benzoyl-7-azabicyclo[2.2.1]heptane and N-thiobenzoyl derivatives.
  • Properties: Exhibit nonplanar amide bonds due to nitrogen pyramidalization caused by bicyclic strain. Rotational barriers for N-benzoyl derivatives are reduced (ΔG‡ ≈ 14–16 kcal/mol) compared to monocyclic analogs, enhancing conformational rigidity .
  • Implications : The 4-bromobenzyl group in the target compound may further modulate rotational barriers and electronic delocalization, impacting drug-receptor residence times.

Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate

  • Structure : Carboxylate ester at the 2-position.
  • Applications: Intermediate in synthesizing conformationally constrained amino acids (e.g., glutamic acid analogs) for neuroscience research .

7-Azabicyclo[2.2.1]heptane-Based Fluorescent Dyes

  • Example : 221SR, a sulforhodamine dye with 7-azabicyclo[2.2.1]heptyl auxochromes.
  • Properties: Demonstrates high quantum yield (Φ = 0.95) and photostability due to reduced non-radiative decay pathways .
  • Contrast : The bromophenylmethyl group in the target compound could serve as a heavy atom to enhance spin-orbit coupling, but its impact on fluorescence requires further study.

Data Table: Key Compounds and Properties

Compound Name Substituent Ki (nAChR) Synthesis Method Key Properties/Applications
7-[(4-Bromophenyl)methyl]-7-azabicyclo[...] 4-Bromobenzyl N/A Alkylation of bicyclic amine Potential neuroimaging/analgesic
Epibatidine 6-Chloro-3-pyridyl ~0.05 nM Natural isolation/synthetic routes α4β2-nAChR agonist, analgesic
[18F]F2PhEP 6-Fluoro-5-(4-fluorophenyl)pyridin-3-yl 29 pM Pd-catalyzed coupling PET imaging agent
N-Benzoyl derivative Benzoyl N/A Acylation Nonplanar amide, low ΔG‡ (~14 kcal/mol)
221SR Dye Bicyclic auxochrome N/A Condensation High Φ (0.95), photostable fluorophore

Biological Activity

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane, a compound within the bicyclic amine class, has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and its interactions with neurotransmitter systems. This article aims to explore the compound's biological activity by reviewing relevant studies, synthesizing findings, and presenting data in tabular form.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework with a bromophenyl substituent, which may influence its pharmacological properties. The molecular formula is C12H14BrNC_{12}H_{14}BrN, and it has a molecular weight of approximately 253.15 g/mol.

Research indicates that compounds similar to 7-azabicyclo[2.2.1]heptanes often interact with the dopaminergic and serotonergic systems, potentially acting as ligands at various neurotransmitter receptors:

  • Dopamine Transporter : Studies have shown that derivatives of 7-azabicyclo[2.2.1]heptane exhibit binding affinities at the dopamine transporter (DAT), suggesting a role in modulating dopaminergic signaling .
  • Nicotinic Receptors : The compound may also engage with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .

Binding Affinity Studies

A comparative analysis of binding affinities for various derivatives of 7-azabicyclo[2.2.1]heptane is presented below:

CompoundKi (µM)Target Receptor
7-[(4-Bromophenyl)methyl]-...TBDDopamine Transporter (DAT)
2beta-(methoxycarbonyl)-3ph...5-96DAT
(1R,4S)-7-methyl-7-azabicy...TBDnAChR

Note: TBD = To Be Determined; Ki values represent binding affinity where lower values indicate higher potency.

Case Studies

  • Cognitive Enhancement : In preclinical models, compounds derived from the azabicyclo framework have shown promise in enhancing cognitive function via modulation of nAChRs . The presence of a bromophenyl group may enhance receptor binding and efficacy.
  • Neuroprotective Effects : Some studies indicate that similar compounds exhibit neuroprotective properties against excitotoxicity, likely through their action on glutamate receptors or by reducing oxidative stress .

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